molecular formula C24H13Cl3N2O3 B11043946 5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Cat. No.: B11043946
M. Wt: 483.7 g/mol
InChI Key: KFVZDJCMRTVBMA-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoxazole moiety, and multiple chlorophenyl groups

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent coupling with the furan-2-carboxamide moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple aromatic rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.

    Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound.

Scientific Research Applications

5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

When compared to other similar compounds, 5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2,3-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group but may differ in other structural aspects.

    Benzoxazole derivatives: Compounds containing the benzoxazole moiety, which may have different substituents on the aromatic rings.

    Furan-2-carboxamide derivatives: Molecules with the furan-2-carboxamide structure, which can vary in the nature of the substituents attached to the furan ring.

The uniqueness of this compound lies in its specific combination of these structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H13Cl3N2O3

Molecular Weight

483.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C24H13Cl3N2O3/c25-14-6-4-13(5-7-14)19-10-11-21(31-19)23(30)28-15-8-9-20-18(12-15)29-24(32-20)16-2-1-3-17(26)22(16)27/h1-12H,(H,28,30)

InChI Key

KFVZDJCMRTVBMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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